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Compound of Interest

Compound Name:
2-Methylthiophene-3-carboxylic

acid

Cat. No.: B155060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-
Methylthiophene-3-carboxylic acid (C₆H₆O₂S), a molecule of interest in medicinal chemistry

and materials science. The following sections present the anticipated Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition. This information is crucial for the identification,

characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 2-
Methylthiophene-3-carboxylic acid. These predictions are based on the analysis of

structurally related compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 - 13.0 Singlet (broad) 1H -COOH

~7.4 - 7.6 Doublet 1H H-5

~7.0 - 7.2 Doublet 1H H-4

~2.6 Singlet 3H -CH₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~165 - 170 -COOH

~140 - 145 C-2

~135 - 140 C-3

~128 - 132 C-5

~125 - 128 C-4

~15 - 18 -CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

~1680-1710 Strong C=O stretch (Carboxylic Acid)

~3100 Weak C-H stretch (Aromatic)

~2950 Weak C-H stretch (Aliphatic)

~1500-1600 Medium C=C stretch (Thiophene ring)

~1400-1450 Medium C-H bend (Aliphatic)

~1200-1300 Medium C-O stretch

~800-900 Medium C-H out-of-plane bend

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

142 High [M]⁺ (Molecular Ion)

125 Medium [M - OH]⁺

97 High [M - COOH]⁺

83 Medium [C₄H₃S]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
2.1.1. Sample Preparation: Approximately 5-10 mg of 2-Methylthiophene-3-carboxylic acid is

dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or

deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0

ppm).
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2.1.2. ¹H NMR Acquisition: A proton NMR spectrum is acquired on a 400 MHz or 500 MHz

spectrometer. Typical acquisition parameters include a spectral width of 16 ppm, a pulse width

of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

2.1.3. ¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired on the same spectrometer,

operating at a frequency of 100 or 125 MHz, respectively. A proton-decoupled pulse sequence

is used to simplify the spectrum to single lines for each carbon. Typical parameters include a

spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5

seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low

natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR)

technique is commonly employed. A small amount of the solid compound is placed directly on

the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a

small amount of the sample with dry KBr powder and pressing the mixture into a thin,

transparent disk.

2.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
2.3.1. Sample Introduction: The sample can be introduced into the mass spectrometer via a

direct insertion probe or, more commonly, through a gas chromatograph (GC-MS). For GC-MS

analysis, a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane

or ethyl acetate) is injected into the GC.

2.3.2. Ionization and Analysis: Electron Ionization (EI) is a common method for the ionization of

small organic molecules. The sample molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer) and detected.
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Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic

analysis of 2-Methylthiophene-3-carboxylic acid.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Molecular structure with atom labeling for NMR correlation.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylthiophene-3-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155060#2-methylthiophene-3-carboxylic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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